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molecular formula Ca2O4Si B072851 Calcium Silicate CAS No. 1344-95-2

Calcium Silicate

Cat. No. B072851
M. Wt: 172.24 g/mol
InChI Key: JHLNERQLKQQLRZ-UHFFFAOYSA-N
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Patent
US06835367B2

Procedure details

Stoichiometric amounts of calcium nitrate (6.345 g) and Tetraethyl orthosilicate (3 ml) and citric acid (7.5292 g) were dissolved in ethyl alcohol (50 ml). To this solution sufficient quantity of ammonium nitrate was added to adjust the ammonia/nitrate content in the system. The beaker containing the solution was heated in a hot plate. Initially the solution boils and undergoes dehydration followed by decomposition leading to smooth deflation with enormous swelling, producing a foam. The foam then ignites and the product of combustion is voluminous and fluffy ultrafine powder of calcium silicates. Depending on the amount of calcium nitrate used we can get monocalcium silicate (CaSiO3), dicalcium silicate (Ca2SiO4) or tricalcium silicate (Ca3SiO5).
Quantity
6.345 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
7.5292 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ammonia nitrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
calcium silicates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+]([O-])([O-])=O.[Ca+2:5].[N+]([O-])([O-])=O.[Si:10]([O:20]CC)([O:17]CC)([O:14]CC)[O:11]CC.C(O)(=O)CC(CC(O)=O)(C(O)=O)O.[N+]([O-])([O-])=O.[NH4+].N.[N+]([O-])([O-])=O>C(O)C>[Si:10]([OH:20])([OH:17])([O-:14])[O-:11].[Ca+2:5].[Si:10]([O-:20])([O-:17])([O-:14])[O-:11].[Ca+2:5].[Ca+2:5].[Si:10]([O-:20])([O-:17])([O-:14])[O-:11].[Ca+2:5].[Ca+2:5].[Ca+2:5] |f:0.1.2,5.6,7.8,10.11,12.13.14,15.16.17.18|

Inputs

Step One
Name
Quantity
6.345 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]
Name
Quantity
3 mL
Type
reactant
Smiles
[Si](OCC)(OCC)(OCC)OCC
Name
Quantity
7.5292 g
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[NH4+]
Step Three
Name
ammonia nitrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
N.[N+](=O)([O-])[O-]
Step Four
Name
calcium silicates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The beaker containing the solution
TEMPERATURE
Type
TEMPERATURE
Details
was heated in a hot plate
CUSTOM
Type
CUSTOM
Details
producing a foam

Outcomes

Product
Name
Type
product
Smiles
[Si]([O-])([O-])(O)O.[Ca+2]
Name
Type
product
Smiles
[Si]([O-])([O-])([O-])[O-].[Ca+2].[Ca+2]
Name
Type
product
Smiles
[Si]([O-])([O-])([O-])[O-].[Ca+2].[Ca+2].[Ca+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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